
4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine
Overview
Description
“4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine” is a compound with the CAS Number: 1204296-32-1 . It has a molecular weight of 247.34 . The IUPAC name for this compound is 4-(1-piperazinyl)-6-(1-piperidinyl)pyrimidine . This compound has gained significant attention in the field of scientific research due to its properties and potential applications.
Molecular Structure Analysis
The InChI code for “4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine” is 1S/C13H21N5/c1-2-6-17(7-3-1)12-10-13(16-11-15-12)18-8-4-14-5-9-18/h10-11,14H,1-9H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine” is a solid compound . It has a molecular weight of 247.34 .Scientific Research Applications
1. Antipsychotic Potential
4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine derivatives have shown potential as antipsychotic agents. A study by Raviña et al. (2000) explored conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors. These compounds, including those with 4-(2-pyrimidinyl)piperazine, displayed potential as antipsychotic drugs with varying potency and selectivity based on the amine fragment attached (Raviña et al., 2000).
2. Broad Spectrum Protein Kinase Inhibitor
The compound CTx-0294885, a piperazinyl analogue, was synthesized using a hybrid flow and microwave approach, demonstrating its role as a broad spectrum protein kinase inhibitor. This methodology offers enhanced yields and atom economy, highlighting its significance in the synthesis of such inhibitors (Russell et al., 2015).
3. Potential in Treating Type 2 Diabetes
PF-00734200, a compound containing the 4-(pyrimidin-2-yl)piperazin-1-yl moiety, was investigated for its role as a dipeptidyl peptidase IV inhibitor, indicating its potential in treating type 2 diabetes. The study encompassed the metabolism, excretion, and pharmacokinetics of this compound in rats, dogs, and humans (Sharma et al., 2012).
4. Anti-Proliferative Activities
Compounds with substituted pyrimidine-piperazine conjugates were synthesized and evaluated for their anti-proliferative activities against human breast cancer and kidney cells. These studies provide insights into the structure-activity relationship and potential therapeutic applications (Parveen et al., 2017).
5. Androgen Receptor Downregulator
A study focused on developing androgen receptor downregulators for prostate cancer treatment identified a piperazin-1-yl compound, AZD3514, as a promising clinical candidate. This compound's synthesis addressed previous issues with physical properties and selectivity, leading to its evaluation in clinical trials (Bradbury et al., 2013).
6. 5-HT7 Receptor Antagonists
Piperazin-1-yl substituted unfused heterobiaryls, including compounds with 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine, were synthesized and studied as ligands for 5-HT7 receptors. These studies helped to understand the structural features affecting binding affinity, providing insights into therapeutic potential for neurological disorders (Strekowski et al., 2016).
properties
IUPAC Name |
4-piperazin-1-yl-6-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-2-6-17(7-3-1)12-10-13(16-11-15-12)18-8-4-14-5-9-18/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEMOAFNBCGPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-Chloro-4-(difluoromethoxy)-5-ethoxyphenyl]acetonitrile](/img/structure/B1419626.png)
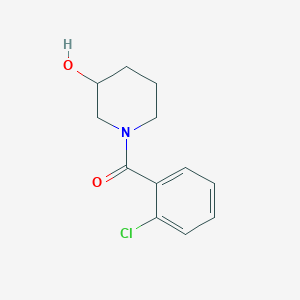
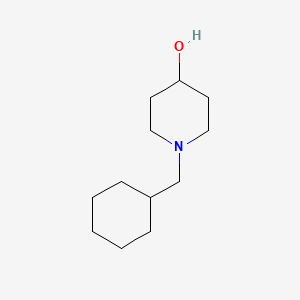
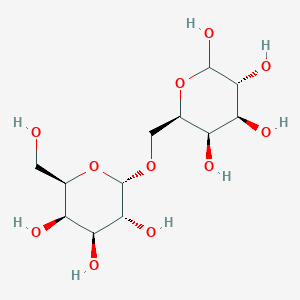

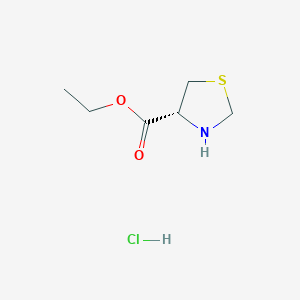
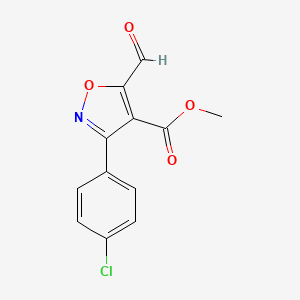

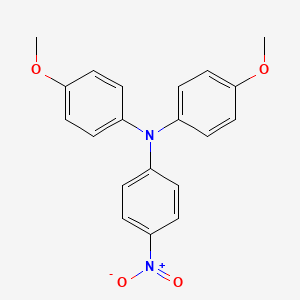
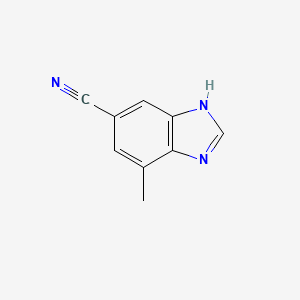
![(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1419640.png)
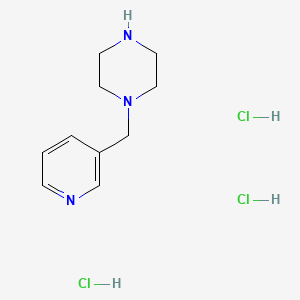
![6-[(2S)-2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1419646.png)